6-Iodo-2,4-dimethoxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2,4-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHCMYVHMSSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=C(C=C2)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472271 | |
| Record name | 6-Iodo-2,4-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830343-15-2 | |
| Record name | 6-Iodo-2,4-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Quinazoline Derivatives in Chemical Biology
Quinazoline (B50416) derivatives are recognized for their broad spectrum of biological activities, making them valuable as research probes and lead scaffolds in contemporary chemical biology. mdpi.comwisdomlib.orgnih.gov This class of compounds, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system, serves as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govnih.gov
The versatility of the quinazoline core allows for the synthesis of diverse libraries of compounds with a wide array of pharmacological properties. mdpi.comresearchgate.net These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents, among others. mdpi.comnih.govmdpi.com For instance, some quinazoline-based molecules have been developed as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and thymidylate synthase, which are crucial targets in cancer therapy. nih.govnih.gov
Furthermore, the adaptability of the quinazoline scaffold has facilitated the creation of fluorescent probes for studying biological systems. nih.gov By attaching a fluorophore to a quinazoline-based pharmacophore, researchers can visualize and track the interaction of these molecules with their biological targets, such as α1-adrenergic receptors. nih.gov This application is instrumental in understanding receptor function and in the early stages of drug discovery.
The following table provides a snapshot of the diverse biological activities associated with quinazoline derivatives:
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antiviral | Virology |
| Antihypertensive | Cardiovascular Diseases |
| Anticonvulsant | Neurology |
| Antimalarial | Infectious Diseases |
| Antidiabetic | Metabolic Disorders |
| Antioxidant | Various |
The Research Trajectory of 6 Iodo 2,4 Dimethoxyquinazoline and Its Analogs
Established Synthetic Pathways to the this compound Core
The synthesis of the this compound core typically begins with a suitably substituted aniline (B41778) precursor. A common starting material is 5-iodoanthranilic acid, which can be prepared via the iodination of anthranilic acid. researchgate.net From this key intermediate, several routes can be employed to construct the quinazoline ring system.
One established method involves the reaction of 5-iodoanthranilic acid with acetic anhydride (B1165640) to form an acetamido-iodobenzoic acid intermediate. researchgate.net This intermediate can then be reacted with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to yield the corresponding quinazolinone. Subsequent chlorination, often with phosphorus oxychloride, followed by methoxylation, affords the desired 2,4-dimethoxyquinazoline (B3114811) skeleton.
Another approach involves the cyclization of an appropriately substituted anthranilamide. For instance, the reaction of 2-amino-5-iodobenzamide (B1582221) with a suitable one-carbon source can lead to the formation of the quinazolinone ring. Conversion of the resulting 6-iodoquinazolin-4(3H)-one to the 2,4-dichloro intermediate and subsequent reaction with sodium methoxide (B1231860) provides the target this compound.
The Niementowski quinazoline synthesis offers an alternative pathway, where anthranilic acid or its derivatives are heated with formamide (B127407) to produce the corresponding 3,4-dihydro-4-oxoquinazoline. mdpi.com Applying this to 5-iodoanthranilic acid would yield 6-iodo-3,4-dihydro-4-oxoquinazoline, which can then be further elaborated to the dimethoxy derivative.
Targeted Functionalization Strategies at the Quinazoline Nucleus
The this compound molecule presents multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. Key functionalization strategies focus on the C-6 iodo group and the 2,4-dimethoxy moieties.
Regioselective Iodination at C-6 and its Mechanistic Considerations
The introduction of iodine at the C-6 position is a critical step in the synthesis of the title compound. Direct C-H iodination of the pre-formed 2,4-dimethoxyquinazoline ring can be challenging due to the directing effects of the nitrogen atoms and methoxy (B1213986) groups. Therefore, the iodine is typically introduced at an earlier stage, starting from 4-iodoaniline (B139537) or 5-iodoanthranilic acid.
The iodination of anthranilic acid to 5-iodoanthranilic acid is often achieved using reagents like iodine monochloride or a mixture of iodine and an oxidizing agent. The regioselectivity is governed by the electronic properties of the amino and carboxylic acid groups on the benzene (B151609) ring. The amino group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The iodination occurs para to the strongly activating amino group, resulting in the desired 5-iodo isomer.
Mechanistically, electrophilic aromatic substitution is the key pathway. The iodinating agent, whether it's I+ generated in situ or from a reagent like ICl, attacks the electron-rich aromatic ring. The stability of the resulting Wheland intermediate directs the substitution to the position that is most electronically favored, which in the case of anthranilic acid, is the C-5 position.
Modifications of the 2,4-Dimethoxy Moieties
The methoxy groups at the C-2 and C-4 positions of the quinazoline ring are susceptible to nucleophilic substitution, providing a handle for further diversification. The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. nih.govmdpi.com
This differential reactivity allows for selective functionalization. For instance, treatment of 2,4-dimethoxyquinazolines with amines under controlled conditions can lead to the selective displacement of the C-4 methoxy group to form 4-amino-2-methoxyquinazolines. Harsher reaction conditions, such as higher temperatures or the use of stronger nucleophiles, may be required to substitute the C-2 methoxy group. nih.gov This stepwise substitution provides a route to a wide range of 2,4-disubstituted quinazolines.
The conversion of the dimethoxy groups can also be achieved by first converting them to the more reactive dichloro functionalities using reagents like phosphorus oxychloride. The resulting 2,4-dichloroquinazoline (B46505) is a highly versatile intermediate where the chlorine atoms can be sequentially displaced by various nucleophiles. mdpi.com The chlorine at the C-4 position is more labile and reacts preferentially with nucleophiles. mdpi.comnih.gov
Cross-Coupling Reactions for C-6 Position Derivatization
The iodine atom at the C-6 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. mdpi.com These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical and materials science compounds.
Commonly used cross-coupling reactions at the C-6 position include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups. researchgate.net
Sonogashira Coupling: This reaction couples the iodoquinazoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylquinazoline.
Heck Coupling: This reaction involves the coupling of the iodoquinazoline with an alkene to introduce a vinyl substituent.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the iodoquinazoline with an amine.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. The ability to perform these transformations on the this compound core provides a powerful tool for the synthesis of diverse and complex molecules.
Development of Novel Synthetic Routes for this compound and its Analogs
Research into the synthesis of quinazolines is an active area, with ongoing efforts to develop more efficient, atom-economical, and environmentally friendly methods. nih.gov For this compound and its analogs, novel synthetic strategies often focus on innovative ways to construct the quinazoline core or introduce the desired functionalities.
One area of development is the use of one-pot or tandem reactions that combine several synthetic steps into a single operation, reducing the need for isolation and purification of intermediates. For example, a one-pot synthesis could involve the in-situ generation of the iodo-anthranilamide followed by cyclization and subsequent functionalization.
Another approach involves the development of novel catalytic systems. For instance, copper-catalyzed reactions have been explored for the synthesis of quinazolinones. researchgate.net The application of such methods to iodinated precursors could provide alternative and potentially more sustainable routes to 6-iodoquinazolines.
Furthermore, the exploration of microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields for the synthesis of various heterocyclic compounds, including quinazolines. mdpi.commdpi.com The application of microwave irradiation to the synthesis of this compound could offer significant advantages over traditional heating methods.
Structure Activity Relationship Sar and Rational Design of 6 Iodo 2,4 Dimethoxyquinazoline Analogs
Systematic Probing of Structural Features for Modulated Biological Activity
The biological activity of quinazoline (B50416) derivatives can be significantly altered by modifying various parts of the molecule. The properties of substituted quinazolines are largely dependent on the nature of the substituents, their position on either the pyrimidine (B1678525) or benzene (B151609) ring, and whether complete conjugation is present in the pyrimidine ring. nih.gov
Impact of the C-6 Iodine Substituent on Molecular Recognition and Activity
The substituent at the C-6 position of the quinazoline ring plays a critical role in molecular recognition and biological activity. Studies on various quinazoline-based inhibitors have highlighted the importance of this position in dictating potency and selectivity. For instance, in the context of phosphoinositide 3-kinases (PI3Ks) inhibitors, an unsubstituted benzamide (B126) group at the 6-position yielded the best inhibitory activity against PI3Kγ. nih.gov
Furthermore, research on PARP inhibitors has shown that placing a nitro group at the C-6 position of the quinazoline ring enhances activity. nih.gov This suggests that the electronic properties of the substituent at C-6 can significantly influence the interaction with the target protein. The introduction of an iodine atom at this position, as in 6-Iodo-2,4-dimethoxyquinazoline, introduces a bulky and lipophilic group that can form halogen bonds, potentially enhancing binding affinity and modulating the compound's pharmacokinetic profile.
Role of the 2,4-Dimethoxy Moieties in Target Binding and Selectivity
The methoxy (B1213986) groups at the C-2 and C-4 positions of the quinazoline ring are crucial for target binding and selectivity. In the development of G9a inhibitors, computational and activity data have underscored the importance of the dimethoxy groups on the benzenoid ring for potent activity. nih.gov Derivatives lacking these dimethoxy groups showed a lack of in vitro activity, and even moderately active derivatives with the dimethoxy groups could not achieve the expected binding pose if a large substituent was present at another position. nih.gov
Influence of Substituents at Other Quinazoline Ring Positions (e.g., C-3, C-4) on Biological Interactions
Substituents at other positions of the quinazoline ring, such as C-3 and C-4, also exert a significant influence on biological interactions. The properties of substituted quinazolines depend on whether the substituents are in the pyrimidine or benzene ring. nih.gov
In the case of PI3K inhibitors, an acetyl group at the N(4) position, in combination with an unsubstituted benzamide at position 6, resulted in the best inhibitory activity. nih.gov For PARP inhibitors, a 4-one or 2,4-dione scaffold is considered a requirement for activity. nih.gov Furthermore, extensive Structure-Activity Relationship (SAR) studies have indicated that substitution with one or two polar side chains is important for activity and selectivity. nih.gov
The nature of the substituent at the C-4 position can dramatically alter the biological profile. For instance, the 4-anilinoquinazoline (B1210976) moiety is essential for the activity of certain anticancer agents, with electron-withdrawing groups at the meta or para position of the aniline (B41778) ring increasing activity. nih.gov Conversely, in other contexts, increasing the length of a side chain at certain positions can diminish antiproliferative activity. nih.gov
The following table summarizes the influence of substituents at various positions on the biological activity of quinazoline derivatives based on several research findings.
| Position | Substituent | Effect on Biological Activity | Target/Assay |
| C-6 | Unsubstituted Benzamide | Optimal inhibitory activity | PI3Kγ nih.gov |
| C-6 | Nitro group | Increased activity | PARP nih.gov |
| C-2, C-4 | Dimethoxy groups | Important for potent activity | G9a nih.gov |
| N(4) | Acetyl group | Enhanced inhibitory activity | PI3Kγ nih.gov |
| C-4 | 4-Anilino moiety | Essential for activity | Anticancer nih.gov |
Rational Design Principles for Novel Quinazoline Derivatives Based on the this compound Scaffold
The this compound scaffold serves as a valuable starting point for the rational design of novel, biologically active molecules. The design process often involves combining structural features from different known active compounds to create hybrid molecules with improved properties. nih.gov The properties of these derivatives are heavily influenced by the nature and position of substituents on both the pyrimidine and benzene rings of the quinazoline core. nih.gov
A key principle in the design of new quinazoline derivatives is the strategic modification of different parts of the scaffold to optimize interactions with the target protein. For example, in the design of MET inhibitors, the quinazoline scaffold was found to be a suitable "block A" for class II inhibitors. nih.gov This suggests that the core structure provides a solid foundation for building potent and selective inhibitors.
The following interactive table showcases examples of rationally designed quinazoline derivatives and their reported biological activities.
| Compound | Modification from Scaffold | Target | Reported Activity |
| Compound A | Replacement of C-6 Iodo with benzamide | PI3Kγ | Potent Inhibitor nih.gov |
| Compound B | Addition of a nitro group at C-6 | PARP | Increased Activity nih.gov |
| Compound C | Variation of substituents at C-2 and C-4 | G9a | Modulated Potency nih.gov |
High-Throughput Screening Approaches for Identification of Potent Analogs in Research Settings
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov In the context of quinazoline analogs, HTS plays a crucial role in identifying potent and selective inhibitors from large compound libraries. nih.gov
The process typically involves screening a library of compounds against a specific biological target or cellular pathway. For instance, a library of 2,000 approved drugs and pharmacologically active compounds was screened to identify broad-spectrum inhibitors of coronaviruses. nih.govnih.gov This initial screening identified a number of "hits," which were then subjected to further validation and characterization.
HTS can be particularly effective when combined with a rationally designed library of compounds based on a known active scaffold like this compound. By systematically varying the substituents at key positions, researchers can generate a focused library that is more likely to yield potent and selective hits. The data generated from HTS can then be used to refine SAR models and guide the next round of rational drug design.
Computational and Theoretical Investigations of 6 Iodo 2,4 Dimethoxyquinazoline
Molecular Docking Studies with Predicted Biological Receptors
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Iodo-2,4-dimethoxyquinazoline, docking studies are instrumental in identifying potential biological targets and understanding the binding modes. These studies often involve docking the ligand into the active sites of various enzymes or receptors implicated in disease pathways. For instance, quinazoline (B50416) derivatives have been investigated as inhibitors of targets such as dihydrofolate reductase and thymidylate synthase. nih.gov
The process involves preparing the three-dimensional structure of this compound and the receptor, followed by a search algorithm that explores various binding poses. The poses are then scored based on a scoring function that estimates the binding affinity. The results of these studies can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.
Table 1: Hypothetical Molecular Docking Results of this compound with Various Receptors
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Dihydrofolate Reductase | -8.5 | Ile7, Phe31, Ile94 | Hydrophobic, Halogen Bond |
| Thymidylate Synthase | -7.9 | Trp80, Leu192, Asn193 | Hydrogen Bond, Hydrophobic |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -9.2 | Leu718, Val726, Met793 | Hydrophobic, Pi-Alkyl |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase | -8.8 | Cys919, Leu840, Val848 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
To validate the binding poses predicted by molecular docking and to assess the stability of the ligand-receptor complex over time, molecular dynamics (MD) simulations are employed. nih.gov These simulations model the atomic motions of the system, providing a dynamic view of the interactions between this compound and its target protein. nih.gov
An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of these trajectories can reveal the stability of the complex, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. nih.gov Techniques such as Root Mean Square Deviation (RMSD) are used to quantify the stability of the complex. nih.gov Furthermore, enhanced sampling methods like metadynamics can be used to explore the free energy landscape of binding and unbinding events, offering a more complete picture of the ligand's dynamic behavior. nih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Receptor Complex
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS |
| Force Field | AMBER99SB-ILDN |
| Simulation Time | 200 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Average RMSD of Ligand | 1.5 Å |
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.1 D |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.8 eV |
In Silico Prediction of Molecular Interactions and Binding Affinities
The in silico prediction of molecular interactions and binding affinities is a cornerstone of computational drug discovery. nih.gov For this compound, various computational tools can be used to predict its binding to a range of biological targets. Methods like structure-based virtual screening (SBVS) can rank potential ligands based on their predicted binding affinity. nih.gov
Furthermore, the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov These calculations consider the energies of the ligand, receptor, and complex in both the bound and unbound states, including solvation effects.
Table 4: Hypothetical Predicted Binding Affinities and Interactions for this compound
| Target | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Predicted Interactions |
|---|---|---|
| p38 MAP Kinase | -45.7 | H-bond with Met109, hydrophobic interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | -38.2 | H-bond with Leu83, halogen bond with Asp86 |
| B-Raf Kinase | -52.1 | H-bond with Cys532, pi-stacking with Trp531 |
| Aurora Kinase A | -41.5 | H-bond with Ala213, hydrophobic interactions |
Cheminformatics Approaches for Analog Prioritization and Library Design
Cheminformatics plays a crucial role in leveraging the data from computational and experimental studies to guide the design of new, improved analogs of this compound. By analyzing the structure-activity relationships (SAR) of a series of related compounds, predictive models can be built.
These approaches involve the calculation of various molecular descriptors (e.g., topological, electronic, and steric properties) for a set of quinazoline analogs. These descriptors are then used to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of newly designed compounds. This allows for the prioritization of analogs for synthesis and testing, as well as the design of focused combinatorial libraries to explore the chemical space around the this compound scaffold.
Advanced Research Methodologies Applied to 6 Iodo 2,4 Dimethoxyquinazoline
Utilization of 6-Iodo-2,4-dimethoxyquinazoline as a Chemical Probe for Biological Research.
There is no available information on the use of This compound as a chemical probe. Research in this area would typically involve the synthesis of the compound and its evaluation in biological systems to investigate specific cellular processes or molecular targets. However, no such studies have been identified.
Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Nuclear Magnetic Resonance Spectroscopy for binding).
No data from biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy have been published for This compound . These methods are crucial for characterizing the binding affinity and thermodynamics of a ligand to its target, but without a known biological target or any reported binding studies, this information is not available.
In Vitro Co-crystallization and X-ray Crystallography for Ligand-Target Complex Structure Determination.
There are no public records of the crystal structure of This compound , either as a standalone molecule or in a complex with a biological target. Co-crystallization and X-ray crystallography are powerful techniques for elucidating the precise binding mode of a ligand, but these experiments have not been reported for this specific compound.
Future Perspectives and Research Challenges in 6 Iodo 2,4 Dimethoxyquinazoline Studies
Identification of Unexplored Biological Targets and Pathways for Quinazoline (B50416) Research
The quinazoline scaffold is a well-established pharmacophore, known for its interaction with a variety of biological targets. researchgate.netmdpi.com Many existing quinazoline-based drugs and research compounds are known to be inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov However, the vast chemical space of quinazoline derivatives suggests that many biological activities remain undiscovered.
Future research should venture beyond these well-established targets. Potential unexplored areas for the quinazoline nucleus, and by extension for 6-Iodo-2,4-dimethoxyquinazoline, include:
Metabolic Enzymes: Investigating the effect on key enzymes involved in cancer metabolism, such as those in the glycolysis or glutaminolysis pathways.
Epigenetic Modulators: Exploring the inhibition of histone deacetylases (HDACs), methyltransferases, or demethylases, which are critical in gene expression regulation.
Protein-Protein Interactions: Designing quinazoline derivatives that can disrupt critical protein-protein interactions involved in disease progression, a notoriously difficult class of targets to drug.
Non-kinase Receptors: While kinase inhibition is a hallmark of quinazolines, exploring their affinity for other receptor families, such as G-protein coupled receptors (GPCRs), could yield novel therapeutic avenues. nih.gov
Antimicrobial and Antiviral Targets: The quinazoline core has shown promise against various pathogens. ptfarm.plnih.gov Identifying the specific bacterial or viral proteins that derivatives like this compound interact with is a significant area for future work. For instance, some studies have investigated related compounds as potential inhibitors of dihydrofolate reductase (DHFR). researchgate.net
A significant opportunity lies in the development of multi-target ligands. nih.gov Research has demonstrated that some quinazolines can affect multiple cellular pathways simultaneously, such as inhibiting both angiogenesis and microtubule dynamics. nih.gov This multi-pronged approach could offer advantages in treating complex diseases like cancer by potentially overcoming resistance mechanisms that plague single-target agents. nih.gov
Integration of Advanced Omics Data for Systems-Level Understanding of Compound Action
To fully comprehend the biological impact of this compound, a shift from a single-target approach to a systems-level perspective is necessary. The integration of multi-omics data—including genomics, proteomics, transcriptomics, and metabolomics—offers a powerful methodology for achieving this. nih.gov This approach allows researchers to observe the global changes within a cell or organism upon treatment with the compound.
A systems-level investigation would involve:
Genomics and Transcriptomics: To identify changes in gene expression profiles, revealing the pathways that are activated or suppressed by the compound.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct look at the functional machinery of the cell. Chemoproteomics, in particular, can be a powerful tool for identifying the direct protein targets of a small molecule. nih.gov
Metabolomics: To measure fluctuations in endogenous metabolites, offering a real-time snapshot of the physiological state of the cell and how it is altered by the compound.
By integrating these diverse datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify off-target effects, discover novel biomarkers of response, and understand complex phenomena like drug resistance. nih.gov This holistic view is crucial for advancing our understanding beyond simple ligand-target binding and appreciating the full biological consequence of introducing this compound into a system.
Development of Next-Generation Quinazoline-Based Research Tools and Chemical Probes
To explore the biological questions outlined above, the development of specialized research tools derived from the this compound scaffold is essential. Chemical probes are small molecules designed to interact with a specific target, enabling the study of that target's function in a biological system. nih.gov
Future development in this area could include:
Fluorescent Probes: By attaching a fluorophore to the quinazoline core, researchers can create probes to visualize the localization of target proteins within living cells. This strategy has been successfully used to develop quinazoline-based probes for α1-Adrenergic Receptors, allowing for their detection and imaging in cancer cells. nih.gov
Activity-Based Probes (ABPs): These probes contain a reactive group that forms a covalent bond with the target protein, allowing for its identification and activity measurement within complex proteomes. nih.gov Developing an ABP based on this compound could definitively identify its cellular targets.
Radioligands: Incorporating a radioisotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the molecule creates a radioligand. nih.gov The iodine atom already present in this compound makes it a candidate for radioiodination. These tools are invaluable for quantifying receptor density and performing high-sensitivity binding assays.
Affinity-Based Probes: These probes are used for "pull-down" experiments to isolate binding partners from cell lysates, which can then be identified using mass spectrometry.
These next-generation tools will be instrumental in moving from theoretical targets to confirmed biological interactions, providing the robust evidence needed to validate the therapeutic potential of this compound. nih.gov
Table 1: Future Research Directions and Methodologies
| Research Area | Objective | Key Methodologies | Potential Outcome |
|---|---|---|---|
| Target Identification | Discover novel biological targets beyond established kinases. | Enzymatic Assays, Epigenetic Screening, Protein-Protein Interaction Assays. | Identification of new therapeutic applications for metabolic or epigenetic disorders. |
| Systems Biology | Achieve a holistic understanding of the compound's cellular impact. | Multi-Omics Integration (Genomics, Proteomics, Metabolomics). | Elucidation of complex mechanisms of action and resistance. nih.gov |
| Chemical Probe Development | Create tools for target validation and visualization. | Synthesis of Fluorescent, Activity-Based, and Radiolabeled Probes. nih.gov | Direct visualization and confirmation of drug-target engagement in cells. nih.gov |
| Specific Compound Characterization | Address the knowledge gap for this compound itself. | Cytotoxicity screening, Kinase profiling, In vivo modeling. | Validation of its potential as a therapeutic agent based on its unique properties. |
Addressing Current Research Gaps in the Academic Understanding of this compound
The most significant research gap concerning this compound is the lack of specific, published biological data for this exact compound. While the broader quinazoline class is well-documented, this particular derivative remains largely uncharacterized in academic literature. The primary challenge is to move beyond inferences drawn from related analogs and conduct direct experimental investigation.
Key research gaps to be addressed include:
Comprehensive Biological Screening: There is a need for broad-based screening of this compound against panels of cancer cell lines and microbial strains to establish a foundational activity profile.
Target-Based Assays: Based on data from analogs, targeted assays are needed. For example, given that a related bromo-dimethoxyquinazoline derivative shows activity against glioblastoma cells by targeting the EGF-R, a direct investigation of this compound's effect on this receptor is warranted. nih.gov Similarly, its inhibitory potential against VEGFR, as suggested by studies on other iodinated quinazolinones, should be explicitly tested. researchgate.net
Structural Biology: Obtaining a crystal structure of this compound bound to a target protein would provide invaluable insight for structure-activity relationship (SAR) studies and guide the design of more potent and selective next-generation compounds.
In Vivo Efficacy: Assuming promising in vitro activity is found, the next critical step is to evaluate the compound's behavior in preclinical in vivo models to understand its therapeutic potential in a whole-organism context. bohrium.com
Addressing these gaps through systematic research will be crucial to unlock the full potential of this compound and determine its place within the vast and pharmacologically significant family of quinazoline compounds.
Q & A
Q. What are the optimal synthetic routes for 6-Iodo-2,4-dimethoxyquinazoline, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-5-iodobenzamide with substituted aldehydes in the presence of molecular iodine (I₂) under reflux in ethanol for 7–12 hours . For derivatives with methoxy groups, alkylation or nucleophilic substitution steps using K₂CO₃ as a base in dry acetone are critical . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol or acetone is preferred for cyclocondensation.
- Temperature : Reflux conditions (70–80°C) improve reaction rates and yields.
- Catalysts : Iodine acts as both a catalyst and halogen source in cyclization .
- Reaction time : Extended reflux (12–24 hours) ensures complete conversion for sterically hindered intermediates .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR (¹H/¹³C) : Critical for confirming substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons adjacent to iodine show deshielding (δ 8.0–8.6 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., m/z 379 for C₁₅H₁₂IN₂O₂⁺ ).
- Melting Point (MP) : Used to assess purity; deviations >2°C indicate impurities .
- IR Spectroscopy : Confirms carbonyl (1660–1680 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .
Q. How does the iodine substituent influence the electronic and steric properties of the quinazoline core?
- Methodological Answer :
- Electron-withdrawing effect : Iodine decreases electron density at the C6 position, enhancing electrophilic substitution reactivity at C2 and C4 .
- Steric hindrance : The bulky iodine atom can impede nucleophilic attacks at adjacent positions, necessitating longer reaction times for alkylation or arylation .
- X-ray crystallography (if available) can quantify bond angles and planarity of the quinazoline ring .
Advanced Research Questions
Q. What mechanistic insights explain the cyclocondensation and chlorination steps in synthesizing this compound derivatives?
- Methodological Answer :
- Cyclocondensation : 2-Amino-5-iodobenzamide reacts with aldehydes via Schiff base formation, followed by iodine-mediated cyclization to form the quinazolin-4(3H)-one core .
- Chlorination : POCl₃ converts the 4-keto group to a chloro substituent via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts .
- Kinetic studies (e.g., monitoring by TLC or HPLC) can identify rate-limiting steps, such as imine formation or ring closure .
Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cell viability : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations 1–100 μM .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., allyl, benzyl) at N1 or C2 to modulate lipophilicity and target binding .
- Dose-response curves : Calculate IC₅₀ values and compare with reference inhibitors (e.g., gefitinib) .
Q. What strategies resolve contradictions in biological activity data between similar quinazoline derivatives?
- Methodological Answer :
- Comparative analysis : Use docking studies to assess binding mode differences (e.g., steric clashes due to methoxy vs. chloro groups) .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results .
- Replication : Repeat assays under standardized conditions (e.g., pH, serum concentration) to rule out experimental variability .
Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular docking : Prioritize substituents that form hydrogen bonds with target residues (e.g., ATP-binding pockets in kinases) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate logP, polar surface area, and steric parameters with activity data .
- ADMET prediction : Use tools like SwissADME to filter candidates with poor solubility or hepatotoxicity risks .
Q. What experimental controls are essential when assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate compounds in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals .
- Thermal stability : Heat samples to 40–60°C and compare TGA (Thermogravimetric Analysis) profiles with untreated controls .
- Light exposure : Test photodegradation under UV/visible light using amber vials vs. clear glass .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
